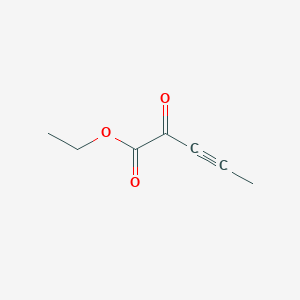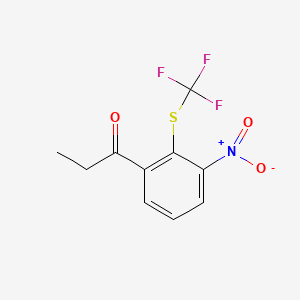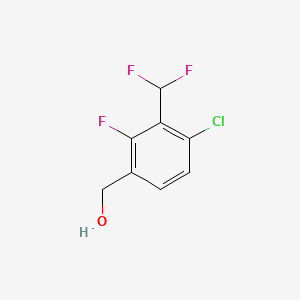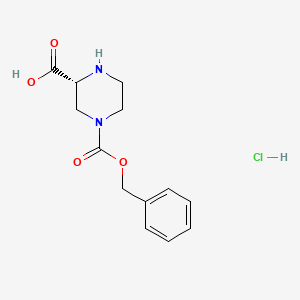
1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethoxy group, and a hydroxyphenyl group attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable phenylpropanone derivative, followed by the introduction of the difluoromethoxy group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can facilitate its incorporation into biological systems. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-chloropropane: Used as a linker in various chemical syntheses.
1-Bromo-3-(4-fluorophenoxy)propan-2-one: Known for its applications in organic synthesis.
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one: Another compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9BrF2O3 |
|---|---|
Molekulargewicht |
295.08 g/mol |
IUPAC-Name |
1-bromo-3-[3-(difluoromethoxy)-5-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O3/c11-5-8(15)2-6-1-7(14)4-9(3-6)16-10(12)13/h1,3-4,10,14H,2,5H2 |
InChI-Schlüssel |
VHBSNDSGGXMOHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)OC(F)F)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)

![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)



![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)




